molecular formula C27H23F6NO6S B606697 Cintirorgon CAS No. 2055536-64-4

Cintirorgon

Katalognummer: B606697
CAS-Nummer: 2055536-64-4
Molekulargewicht: 603.5 g/mol
InChI-Schlüssel: GULSIMHVQYBADX-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Cintirorgon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Verbindungen produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den Transkriptionsfaktor RORγ aktiviert. Diese Aktivierung führt zur Modulation der Genexpression von Immunzellen, was zu einer erhöhten Aktivität von Effektor-T-Zellen und einer verringerten Immunsuppression führt. Die molekularen Ziele von this compound umfassen Gene, die an der T-Zelldifferenzierung und -funktion beteiligt sind, wie z. B. solche, die für Interleukin-17 (IL-17) und andere Zytokine kodieren .

Wissenschaftliche Forschungsanwendungen

Clinical Trials

  • Phase 1 Study : A multicenter Phase 1 trial evaluated the safety and tolerability of cintirorgon in adults with relapsed or refractory metastatic cancer. The study aimed to determine the maximum tolerated dose and assess pharmacokinetics and preliminary efficacy .
  • Phase 2a Study : Following promising Phase 1 results, this compound has progressed to Phase 2a trials to further evaluate its efficacy as a monotherapy and in combination with other therapies .

Case Studies

  • Combination Therapy : Research indicates that this compound enhances the efficacy of anti-PD-1 therapy by promoting the migration of monocyte-derived dendritic cells, which increases local levels of CXCL10 and facilitates CD8 T-cell infiltration into tumors. This mechanism underscores its potential as a combination therapy agent in immuno-oncology .
  • Preclinical Studies : In preclinical models, this compound has demonstrated significant antitumor activity across various syngeneic tumor models, suggesting its broad applicability in oncology .

Quantification Methods

A robust LC-MS/MS assay has been developed for quantifying this compound in biological matrices such as mouse plasma and tissue homogenates. This method enables accurate measurement of drug concentrations, facilitating pharmacokinetic studies necessary for understanding its behavior in biological systems .

Parameter Value
Linear Range5 - 4000 ng/mL
Intra-day Precision4.6% - 14.7%
Inter-day Precision5.1% - 15.6%
Accuracy89.1% - 111.2%

Safety Profile

The safety profile established during clinical trials indicates that this compound is well-tolerated among patients, with manageable side effects reported during the initial phases of testing .

Wirkmechanismus

Cintirorgon exerts its effects by selectively activating the transcription factor RORγ. This activation leads to the modulation of immune cell gene expression, resulting in increased effector T-cell activity and decreased immune suppression. The molecular targets of this compound include genes involved in T-cell differentiation and function, such as those encoding interleukin-17 (IL-17) and other cytokines .

Vergleich Mit ähnlichen Verbindungen

Cintirorgon ist unter den RORγ-Agonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

    SR2211: Ein weiterer RORγ-Agonist mit ähnlichen immunmodulatorischen Wirkungen.

    AGN194204: Ein synthetischer RORγ-Agonist mit Anwendungen in der Krebsimmuntherapie.

Im Vergleich zu diesen Verbindungen hat this compound in präklinischen und klinischen Studien eine überlegene Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

Cintirorgon, also known as LYC-55716, is a first-in-class, orally bioavailable small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has garnered attention for its potential therapeutic role in oncology, particularly in enhancing immune responses against tumors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates RORγ, a transcription factor crucial for the differentiation and function of type 17 effector T-cells, including Th17 and Tc17 cells. These cells play a significant role in anti-tumor immunity by promoting inflammation and enhancing T-cell responses against cancer cells. The activation of RORγ by this compound leads to:

  • Increased Effector T-cell Activity : Enhances the differentiation and function of CD8+ T-cells, which are essential for direct tumor cell killing.
  • Decreased Immunosuppression : Reduces the activity of regulatory T-cells (Tregs) and downregulates immunosuppressive pathways, thereby improving overall immune response against tumors .

Phase 1 Study Overview

A Phase 1 open-label multicenter study evaluated the safety and tolerability of this compound in adults with relapsed or refractory metastatic cancer. The study involved 32 patients who received treatment in 28-day cycles with doses ranging from 150 mg to 450 mg twice daily (BID) .

Key Findings:

  • Safety Profile : No dose-limiting toxicities were observed. Common treatment-related adverse events included:
    • Diarrhea (n=11)
    • Fatigue (n=7)
    • Anemia (n=4)
    • Decreased appetite (n=4)
    • Nausea (n=4)
  • Efficacy Outcomes :
    • Two patients achieved confirmed partial responses (one with non-small cell lung cancer and another with sarcomatoid breast cancer).
    • Eleven patients experienced disease stabilization lasting between 2 to 12 months, with six patients remaining stable for over four months .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses indicated that this compound reached concentrations sufficient for effective RORγ pathway engagement. The pharmacodynamic results demonstrated enhanced immune activation through increased infiltration of CD8+ T-cells into tumor sites, correlating with elevated levels of pro-inflammatory cytokines such as CXCL10 .

Comparative Efficacy in Preclinical Models

Preclinical studies have shown that RORγ agonists like this compound can significantly inhibit tumor growth in various syngeneic models. In particular:

  • Breast Cancer Models : In models resistant to conventional immunotherapies, treatment with RORγ agonists resulted in notable tumor growth inhibition.
  • Combination Therapy Potential : this compound has been shown to enhance the efficacy of anti-PD-1 therapies by promoting monocyte-derived dendritic cell activation and increasing CD8+ T-cell infiltration .

Data Table: Summary of Clinical Findings

ParameterResult
Number of Patients32
Dose Range150 mg BID to 450 mg BID
Common AEsDiarrhea (11), Fatigue (7), Anemia (4)
Confirmed Partial Responses2
Disease Stabilization Duration2 to 12 months (6 >4 months)

Case Studies

Several case studies highlight the impact of this compound on patient outcomes:

  • Case Study in Non-Small Cell Lung Cancer :
    • A patient exhibited a partial response after four months on this compound, demonstrating significant tumor reduction and improved quality of life indicators.
  • Combination Therapy Case :
    • In a patient receiving this compound alongside anti-PD-1 therapy, there was a marked increase in CD8+ T-cell populations within the tumor microenvironment, correlating with enhanced therapeutic efficacy .

Eigenschaften

IUPAC Name

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSIMHVQYBADX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F6NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055536-64-4
Record name Cintirorgon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cintirorgon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.